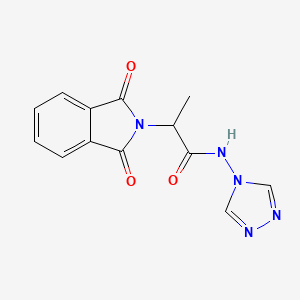![molecular formula C19H28ClNO5 B5113913 1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5113913.png)
1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate, also known as JDTic, is a selective antagonist for the kappa-opioid receptor. It was first synthesized in the early 2000s and has since been the subject of numerous scientific studies.
Applications De Recherche Scientifique
1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate has been the subject of numerous scientific studies, primarily focused on its potential use in the treatment of drug addiction and depression. It has been shown to reduce the rewarding effects of drugs such as cocaine and morphine, and to decrease symptoms of depression in animal models. 1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate has also been studied for its potential use in the treatment of pain, anxiety, and other psychiatric disorders.
Mécanisme D'action
1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate acts as a selective antagonist for the kappa-opioid receptor, which is involved in the regulation of pain, stress, and mood. By blocking the activity of this receptor, 1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate can reduce the rewarding effects of drugs and decrease symptoms of depression and anxiety.
Biochemical and Physiological Effects:
1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate has been shown to have a number of biochemical and physiological effects, including reducing the release of dopamine in the brain, decreasing the activity of the hypothalamic-pituitary-adrenal (HPA) axis, and modulating the release of stress hormones such as corticotropin-releasing factor (CRF). These effects are thought to contribute to 1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate's ability to reduce drug-seeking behavior and alleviate symptoms of depression and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate is its selectivity for the kappa-opioid receptor, which allows for more targeted research on the role of this receptor in various physiological and behavioral processes. However, one limitation of 1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate is its relatively low potency, which can make it difficult to achieve consistent results in lab experiments.
Orientations Futures
There are a number of potential future directions for research on 1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate, including further studies on its use in the treatment of drug addiction and depression, as well as investigations into its potential use in the treatment of pain, anxiety, and other psychiatric disorders. Additionally, research could focus on developing more potent versions of 1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate or exploring its use in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate is synthesized through a multi-step process that involves the reaction of piperidine with 2-chloro-6-methylphenol, followed by the addition of butyl bromide and sodium hydride. The resulting product is then treated with oxalic acid to form the oxalate salt of 1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate.
Propriétés
IUPAC Name |
1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO.C2H2O4/c1-14-8-11-19(12-9-14)10-3-4-13-20-17-15(2)6-5-7-16(17)18;3-1(4)2(5)6/h5-7,14H,3-4,8-13H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCZUFWIAJZTFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCCOC2=C(C=CC=C2Cl)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Chloro-6-methylphenoxy)butyl]-4-methylpiperidine;oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl [5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-3-(2-phenylethyl)-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B5113837.png)
![3-({[2-(3,4-diethoxyphenyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5113840.png)
![N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5113847.png)

![6-(2,5-dimethoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5113860.png)
![3-(2,4-dichlorophenyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5113867.png)

![4-methyl-N-[2-(4-nitrophenoxy)-2-phenylethyl]benzenesulfonamide](/img/structure/B5113879.png)
![9-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B5113893.png)
![2-[5-(3-chloro-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5113897.png)
![2-{[2-(2,6-dimethoxyphenoxy)ethyl]amino}ethanol](/img/structure/B5113904.png)
![2-[(3-methoxyphenoxy)methyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5113920.png)
![(3aS*,5S*,9aS*)-5-(2-chloro-4-hydroxy-5-methoxyphenyl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5113928.png)
